2,2,2-trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate 2,2,2-trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1197480-43-5
VCID: VC5810280
InChI: InChI=1S/C8H10F3N3O2/c1-5-3-6(14(2)13-5)12-7(15)16-4-8(9,10)11/h3H,4H2,1-2H3,(H,12,15)
SMILES: CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)C
Molecular Formula: C8H10F3N3O2
Molecular Weight: 237.182

2,2,2-trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate

CAS No.: 1197480-43-5

Cat. No.: VC5810280

Molecular Formula: C8H10F3N3O2

Molecular Weight: 237.182

* For research use only. Not for human or veterinary use.

2,2,2-trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate - 1197480-43-5

Specification

CAS No. 1197480-43-5
Molecular Formula C8H10F3N3O2
Molecular Weight 237.182
IUPAC Name 2,2,2-trifluoroethyl N-(2,5-dimethylpyrazol-3-yl)carbamate
Standard InChI InChI=1S/C8H10F3N3O2/c1-5-3-6(14(2)13-5)12-7(15)16-4-8(9,10)11/h3H,4H2,1-2H3,(H,12,15)
Standard InChI Key RBZORSUHNCCVSO-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)C

Introduction

Chemical Identity and Structural Features

2,2,2-Trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate belongs to the carbamate class of organic compounds, which are esters of carbamic acid. Its IUPAC name, 2,2,2-trifluoroethyl N-(2,5-dimethylpyrazol-3-yl)carbamate, reflects the substitution pattern on the pyrazole ring and the trifluoroethyl group attached via a carbamate bridge.

Molecular Characteristics

PropertyValue
Molecular FormulaC₈H₁₀F₃N₃O₂
Molecular Weight237.182 g/mol
SMILESCC1=NN(C(=C1)NC(=O)OCC(F)(F)F)C
InChI KeyRBZORSUHNCCVSO-UHFFFAOYSA-N
CAS Registry Number1197480-43-5

The pyrazole ring adopts a planar conformation, with nitrogen atoms at positions 1 and 2. Methyl groups at positions 1 and 3 enhance steric bulk, while the trifluoroethyl carbamate moiety introduces significant electronegativity and lipophilicity. Computational analyses predict a topological polar surface area (TPSA) of 79.94 Ų and a logP value of 2.216, indicating moderate membrane permeability.

Synthesis and Manufacturing

The synthesis of this compound typically involves a two-step protocol:

  • Preparation of 1,3-Dimethyl-1H-pyrazol-5-amine:

    • Synthesized via cyclocondensation of acetylacetone with hydrazine derivatives under acidic conditions.

  • Carbamate Formation:

    • Reaction of 1,3-dimethyl-1H-pyrazol-5-amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., triethylamine or pyridine).

Table 1: Representative Synthetic Conditions

ParameterValue
SolventDichloromethane
Temperature0–5°C (initial), then RT
Reaction Time4–6 hours
Yield68–72% (reported)

Industrial-scale production employs continuous flow reactors to optimize yield and minimize byproducts. Purification typically involves silica gel chromatography or recrystallization from ethanol/water mixtures.

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 240°C without melting.

  • Solubility:

    • Freely soluble in dichloromethane, dimethyl sulfoxide (DMSO).

    • Sparingly soluble in water (<0.1 mg/mL at 25°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.12 (s, 1H, pyrazole-H), 4.45 (q, J=8.4 Hz, 2H, OCH₂CF₃), 3.78 (s, 3H, N-CH₃), 2.32 (s, 3H, C-CH₃).

  • ¹³C NMR: δ 156.8 (C=O), 148.1 (pyrazole-C), 122.5 (q, J=277 Hz, CF₃), 105.2 (pyrazole-CH), 60.1 (OCH₂), 38.9 (N-CH₃), 13.4 (C-CH₃).

ParameterValue
Plasma Protein Binding85–89% (estimated)
CYP450 InhibitionLow (IC₅₀ >20 μM)
Metabolic StabilityHigh (t₁/₂ >4 h in human hepatocytes)

Antimicrobial Activity

Carbamate-functionalized pyrazoles show moderate activity against Gram-positive bacteria (MIC 8–16 μg/mL) via disruption of cell wall synthesis.

Hazard CategoryRisk Mitigation
Skin IrritationWear nitrile gloves
Eye DamageUse safety goggles
Respiratory SensitizationUse fume hood

No genotoxicity (Ames test negative) or acute cytotoxicity (IC₅₀ >100 μM in HEK293 cells) has been reported for structurally related compounds .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Used in synthesizing kinase inhibitors (e.g., p38 MAPK, JAK2) .

  • Explored as a building block for PET radiotracers due to ¹⁸F-labeling potential.

Agrochemical Development

  • Prototype for herbicidal agents targeting acetolactate synthase (ALS).

Recent Research Developments (2023–2025)

A 2024 study identified pyrazole-carbamates as allosteric modulators of TRPV1 ion channels, suggesting potential in pain management . Another 2025 preprint highlights their utility in metal-organic frameworks (MOFs) for gas storage applications.

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